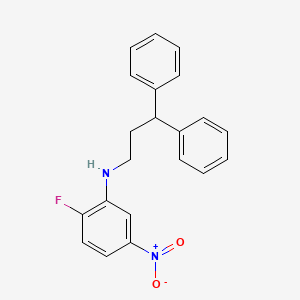

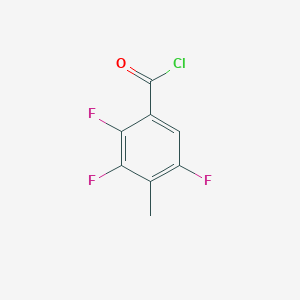

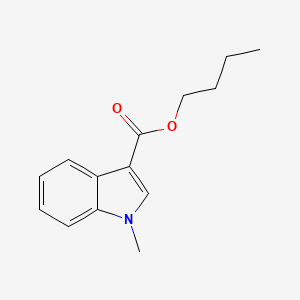

![molecular formula C12H9N5 B6343371 7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine CAS No. 37562-47-3](/img/structure/B6343371.png)

7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine” belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines . These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system . They are capable of providing ligands for several receptors in the body .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, which includes “7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine”, has been covered in various studies . The synthetic methods used for the synthesis of these compounds often start from a preformed pyrimidine ring or a pyridine ring . For example, one synthetic approach involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with malononitrile in the presence of NaOMe/MeOH, and guanidine .Molecular Structure Analysis

The molecular structure of “7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine” is characterized by the fusion of a pyridine and a pyrimidine ring . This structure is included in the concept of privileged heterocyclic scaffolds, introduced for drug discovery probably due to their resemblance with DNA bases .Chemical Reactions Analysis

The chemical reactions involving “7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine” are complex and can involve various steps . For instance, the cyclization to pyrido[2,3-d]pyrimidin-5-one is accompanied by the elimination of N,N-dimethylpropionamide .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The pyrido[2,3-d]pyrimidine-7(8H)-one scaffold has drawn attention due to its resemblance to nitrogen bases found in DNA and RNA. Researchers have explored derivatives of this compound as potential anticancer agents. Mechanistic investigations have revealed their ability to induce cell cycle arrest and apoptosis in cancer cells . Further studies are needed to optimize their efficacy and selectivity.

Cyclin-Dependent Kinase (CDK) Inhibition

Substituted 2-aminopyridines derived from this scaffold exhibit potent inhibitory activity against cyclin-dependent kinase 4 (CDK4) . CDKs play a crucial role in cell cycle regulation, and their dysregulation is associated with various diseases, including cancer. These compounds could serve as promising leads for developing CDK inhibitors.

Tyrosine Kinase Inhibition

Exploring the pyrido[2,3-d]pyrimidin-7(8H)-one structure, researchers have expanded its diversity by introducing various substituents at the C4 position. These include N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups. Notably, these derivatives have never been explored in the context of tyrosine kinase inhibitors, particularly as ZAP-70 inhibitors . Tyrosine kinases play essential roles in cell signaling and are implicated in cancer and other diseases.

Antibacterial Activity

While not extensively studied, some pyrido[2,3-d]pyrimidine derivatives exhibit antibacterial properties. For instance, pipemidic acid, based on a similar scaffold, has shown activity against Gram-negative and some Gram-positive bacteria . Further exploration of this aspect could reveal novel antibacterial agents.

Zukünftige Richtungen

The future directions for “7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine” could involve further exploration of its potential as a therapeutic agent, given its broad spectrum of activities . Additionally, the development of new synthetic methods and the study of its mechanism of action could also be areas of future research .

Wirkmechanismus

Target of Action

The compound 7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine is a type of privileged heterocyclic scaffold . These scaffolds are capable of providing ligands for several receptors in the body . .

Mode of Action

It is known that the combination of substituents at c2 and c4 of pyrido[2,3-d]pyrimidin-7(8h)-ones is normally in correlation with the biological activity desired for such heterocycles . The substitution pattern at C5 and C6 is usually responsible for the selectivity of one receptor with respect to another .

Biochemical Pathways

It is known that pyrido[2,3-d]pyrimidines are capable of providing ligands for several receptors in the body , which suggests that they may influence a variety of biochemical pathways.

Pharmacokinetics

It is known that the degree of lipophilicity of a drug, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Result of Action

It is known that pyrido[2,3-d]pyrimidines are capable of providing ligands for several receptors in the body , which suggests that they may have a variety of effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

7-pyridin-4-ylpyrido[2,3-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5/c13-12-15-7-9-1-2-10(16-11(9)17-12)8-3-5-14-6-4-8/h1-7H,(H2,13,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWGLGZGKKAQGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC(=NC=C21)N)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

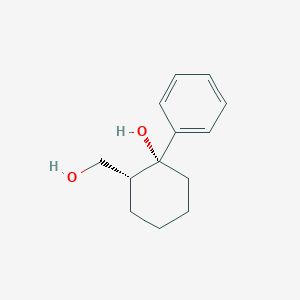

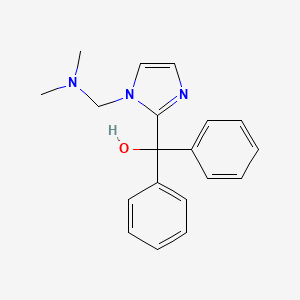

![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

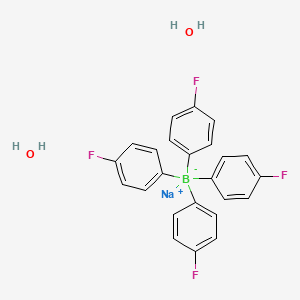

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)